Fenbufen Exhibits Dual COX and Pan-Caspase Inhibition, a Profile Absent in Ibuprofen
Fenbufen demonstrates a unique dual inhibitory profile against both COX enzymes and a broad panel of caspases. While Fenbufen inhibits COX-1 (IC50 = 3.9 µM) and COX-2 (IC50 = 8.1 µM), it also potently inhibits caspase-1, -3, -4, and -5. This polypharmacology is a point of differentiation, as the comparator NSAID ibuprofen does not inhibit caspases at comparable therapeutic concentrations [1][2].
| Evidence Dimension | Caspase-3 inhibition IC50 |
|---|---|
| Target Compound Data | 1.20E+3 nM (1.2 µM) |
| Comparator Or Baseline | Ibuprofen: > 100 µM (negligible) |
| Quantified Difference | > 98% greater inhibition at 1.2 µM |
| Conditions | Caspase-3 enzyme assay, pH 7.4, 384-well format |
Why This Matters
This confirms that Fenbufen is the appropriate chemical probe for experiments requiring simultaneous modulation of the COX inflammatory pathway and caspase-mediated apoptosis, a property not provided by standard NSAIDs.
- [1] MedChemExpress. (n.d.) 'Fenbufen', Product Datasheet. View Source
- [2] BindingDB. (n.d.) 'BDBM50240374: Fenbufen', Binding Database. View Source
